molecular formula C18H22INO2 B13816911 (1R,2S,3S,5S)-8-[(E)-3-iodoprop-2-enyl]-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid

(1R,2S,3S,5S)-8-[(E)-3-iodoprop-2-enyl]-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid

Cat. No.: B13816911
M. Wt: 411.3 g/mol
InChI Key: XVDZDVGZYIHARA-UNSMHXHVSA-N
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Description

(1R,2S,3S,5S)-8-[(E)-3-iodoprop-2-enyl]-3-(4-methylphenyl)-8-azabicyclo[321]octane-2-carboxylic acid is a complex organic compound with a unique structure that includes an iodopropenyl group, a methylphenyl group, and an azabicyclooctane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,3S,5S)-8-[(E)-3-iodoprop-2-enyl]-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Azabicyclooctane Core: This can be achieved through a Diels-Alder reaction followed by a series of functional group transformations.

    Introduction of the Iodopropenyl Group: This step often involves the use of iodine and a suitable alkene under specific conditions to ensure the correct stereochemistry.

    Attachment of the Methylphenyl Group: This can be done through a Friedel-Crafts alkylation or acylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

(1R,2S,3S,5S)-8-[(E)-3-iodoprop-2-enyl]-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The iodopropenyl group can be oxidized to form different functional groups.

    Reduction: The compound can be reduced to remove the iodine atom or to modify the double bond.

    Substitution: The iodine atom can be substituted with other nucleophiles to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alkanes or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or as ligands for receptor studies.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In the industrial sector, this compound might find applications in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which (1R,2S,3S,5S)-8-[(E)-3-iodoprop-2-enyl]-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid exerts its effects depends on its specific application. For example, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S,3S,5S)-8-[(E)-3-bromoprop-2-enyl]-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid
  • (1R,2S,3S,5S)-8-[(E)-3-chloroprop-2-enyl]-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid

Uniqueness

The presence of the iodine atom in (1R,2S,3S,5S)-8-[(E)-3-iodoprop-2-enyl]-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid makes it unique compared to its bromine or chlorine analogs. Iodine is larger and more polarizable, which can influence the compound’s reactivity and interactions with other molecules.

Properties

Molecular Formula

C18H22INO2

Molecular Weight

411.3 g/mol

IUPAC Name

(1R,2S,3S,5S)-8-[(E)-3-iodoprop-2-enyl]-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid

InChI

InChI=1S/C18H22INO2/c1-12-3-5-13(6-4-12)15-11-14-7-8-16(17(15)18(21)22)20(14)10-2-9-19/h2-6,9,14-17H,7-8,10-11H2,1H3,(H,21,22)/b9-2+/t14-,15+,16+,17-/m0/s1

InChI Key

XVDZDVGZYIHARA-UNSMHXHVSA-N

Isomeric SMILES

CC1=CC=C(C=C1)[C@H]2C[C@@H]3CC[C@H]([C@H]2C(=O)O)N3C/C=C/I

Canonical SMILES

CC1=CC=C(C=C1)C2CC3CCC(C2C(=O)O)N3CC=CI

Origin of Product

United States

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